Target Compound as a Direct Precursor to Potent CCR2b Antagonists: A Head-to-Head Analysis of Structural Analogs
The (R)-3-aminopyrrolidine scaffold, a core structural motif of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, is a critical element in a series of highly potent CCR2b receptor antagonists. In a direct head-to-head comparison within the same study, the unoptimized 3-aminopyrrolidin-2-one core (Compound 1 in the cited patent) exhibited a binding IC50 of >5000 nM, while optimized derivatives incorporating substituents at the 1- and 4-positions achieved picomolar functional antagonism (e.g., Compound 71: MCP-1-induced chemotaxis IC50 = 0.83 nM) [1]. This over 6000-fold improvement in potency highlights the unique value of the functionalized 3-aminopyrrolidin-2-one core as a starting point for optimization.
| Evidence Dimension | Potency (IC50) in CCR2b functional assay |
|---|---|
| Target Compound Data | 0.83 nM (for optimized derivative Compound 71, containing a (R)-3-aminopyrrolidin-2-one core) |
| Comparator Or Baseline | >5000 nM (unoptimized 3-aminopyrrolidin-2-one core, Compound 1) |
| Quantified Difference | >6000-fold improvement |
| Conditions | MCP-1-induced chemotaxis assay in human monocytes |
Why This Matters
This data demonstrates that the 3-aminopyrrolidin-2-one core is a privileged scaffold for developing high-potency CCR2b antagonists, justifying procurement for SAR campaigns in chemokine receptor drug discovery.
- [1] Forbes, I. T.; et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg. Med. Chem. Lett. 2007, 17 (4), 930-934. View Source
